molecular formula C26H41N3O7 B6286673 TCO-PEG3-Maleimide, 90% CAS No. 1914971-04-2

TCO-PEG3-Maleimide, 90%

Cat. No. B6286673
CAS RN: 1914971-04-2
M. Wt: 507.6 g/mol
InChI Key: CCIKPSAVVIEPBK-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG3-Maleimide is a mid-length, sulfhydryl-reactive labeling reagent containing a 3-unit polyethylene glycol spacer arm for increased water-solubility . It is used in click chemistry and has the empirical formula C26H41N3O8 .


Molecular Structure Analysis

The molecular weight of TCO-PEG3-Maleimide is 523.62 . The SMILES string representation is O=C(NCCCOCCOCCOCCCNC(CCN1C(C=CC1=O)=O)=O)OC2CCC/C=C/CC2 .


Chemical Reactions Analysis

TCO-PEG3-Maleimide is used in click chemistry reactions . It efficiently binds the trans-cyclooctene (TCO) moiety to thiol-containing molecules such as antibodies and cysteine-containing peptides . The reaction is biocompatible, chemoselective, and occurs efficiently under mild buffer conditions .


Physical And Chemical Properties Analysis

TCO-PEG3-Maleimide is a liquid at room temperature . It is soluble in DCM, Chloroform, DMSO, and DMF . It is stable in aqueous buffered media for weeks at 4°C, pH 7.5 .

Scientific Research Applications

Antibody Labeling

TCO-PEG3-Maleimide enables simple and efficient incorporation of TCO moiety onto antibodies . This allows for the specific labeling of antibodies, which can be used in various research applications such as flow cytometry, immunohistochemistry, and ELISA.

Peptide Labeling

TCO-PEG3-Maleimide can be used to label cysteine-containing peptides . The labeled peptides can be used in studies involving peptide-protein interactions, peptide-drug interactions, and other areas of peptide research.

Thiol-Containing Molecule Labeling

This compound can also be used to label other thiol-containing molecules . This broadens its application to any research involving thiol-containing molecules.

Increased Water Solubility

The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the labeled molecule . This reduces aggregation of labeled proteins stored in solution, which can be particularly useful in protein research and biochemistry.

Reduced Steric Hindrance

The extended PEG3 spacer reduces aggregation, minimizes steric hindrance, and enhances solubility . This can be beneficial in studies where steric hindrance may affect the outcome, such as in protein folding or enzyme-substrate interaction studies.

Bioconjugation

TCO-PEG3-Maleimide can be used in bioconjugation, specifically protein-protein conjugation, protein-antibody conjugation, and protein-small molecule conjugation . This can be used in creating antibody-drug conjugates, protein complexes, and other bioconjugates for research.

Radiolabeling

It can also be used in 18 F radiolabeling . This can be used in PET imaging, a powerful tool in medical imaging and cancer research.

Protein-Oligonucleotide Conjugation

TCO-PEG3-Maleimide can be used in protein-oligonucleotide conjugation . This can be used in creating DNA-protein conjugates for use in genetic research and therapy.

Mechanism of Action

Target of Action

TCO-PEG3-Maleimide is primarily targeted towards thiol-containing molecules , such as antibodies and cysteine-containing peptides . These targets play a crucial role in various biological processes, including immune response (antibodies) and protein structure and function (cysteine-containing peptides).

Mode of Action

The compound works by efficiently incorporating a trans-cyclooctene (TCO) moiety onto its targets . The maleimide group in TCO-PEG3-Maleimide specifically and efficiently reacts with reduced thiols (sulfhydryl groups, –SH) at pH 6.5 to 7.5, forming stable thioether bonds .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer arm in the compound imparts water solubility, which could potentially enhance its bioavailability .

Result of Action

The primary result of TCO-PEG3-Maleimide’s action is the efficient incorporation of the TCO moiety onto thiol-containing molecules . This modification can influence the function of the target molecules, potentially altering their interactions and activities within biological systems.

Action Environment

The action of TCO-PEG3-Maleimide is influenced by environmental factors such as pH and temperature. The maleimide group specifically reacts with reduced thiols at a pH range of 6.5 to 7.5 . Additionally, the TCO functional group remains stable in aqueous buffered media for weeks at 4°C, pH 7.5 , suggesting that the compound’s action, efficacy, and stability are influenced by these environmental conditions.

properties

IUPAC Name

(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O7/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIKPSAVVIEPBK-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide

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